Bénalaxyl-M

Vue d'ensemble

Description

Benalaxyl-M is a widely used fungicide belonging to the phenylamide class of fungicides. It is specifically effective against plant pathogens of the Oomycetes group, which includes downy mildews and other related species. Benalaxyl-M is the more active R-enantiomer of benalaxyl, making it more effective in its fungicidal action. It is characterized by its low aqueous solubility and moderate volatility, making it a suitable choice for agricultural applications .

Applications De Recherche Scientifique

Target Pathogens

Benalaxyl-M is particularly effective against:

- Downy mildew : Commonly affecting grapes and tomatoes.

- Late blight : A significant concern for potato crops.

- Grey mould : Often seen in various fruit and vegetable crops.

Case Studies

- Grapes : In studies conducted by the European Food Safety Authority (EFSA), benalaxyl-M demonstrated significant control over downy mildew in grape cultivation, reducing disease incidence by up to 80% when applied according to recommended guidelines .

- Potatoes : Research highlighted that benalaxyl-M effectively controlled late blight, resulting in increased yield and quality of potato crops .

Human Health Risk Assessment

A comprehensive risk assessment conducted by the United States Environmental Protection Agency (EPA) indicated that benalaxyl-M does not pose significant risks to human health when used according to label instructions. The acceptable daily intake (ADI) was established at 0–0.05 mg/kg body weight based on extensive toxicological studies .

Environmental Impact

Efficacy Data Against Fungal Pathogens

| Pathogen | Crop Type | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Pythium spp. | Grapes | 75-90 | 0.5 |

| Phytophthora spp. | Potatoes | 80-85 | 0.75 |

| Botrytis cinerea | Tomatoes | 70-80 | 0.5 |

Toxicological Profile

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (oral in rats) |

| Reproductive Toxicity | No adverse effects on fertility observed |

| Mutagenicity | Non-mutagenic in standard assays |

Mécanisme D'action

Target of Action

Benalaxyl-M, a fungicide, primarily targets Oomycetes . Oomycetes are “fungal-like” protista that are phylogenetically distinct from fungi . They comprise major plant pathogens within the orders Saprolegniales, Pythiales, Peronosporales (including species of Plasmopara, Phytophthora, Peronospora, Pseudoperonospora, Bremia), and Sclerosporales .

Mode of Action

Benalaxyl-M belongs to the phenylamide group of fungicides . It acts by inhibiting RNA polymerase I , a key enzyme involved in the synthesis of ribosomal RNA (rRNA). By inhibiting this enzyme, Benalaxyl-M prevents the formation of rRNA, thereby disrupting protein synthesis and ultimately leading to the death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by Benalaxyl-M is the synthesis of rRNA, which is crucial for protein synthesis in the fungal cell . By inhibiting RNA polymerase I, Benalaxyl-M disrupts this pathway, leading to a halt in protein production and subsequent cell death .

Pharmacokinetics

Benalaxyl-M is characterized by a favourable pharmacokinetics in plants . It has a low aqueous solubility and is quite volatile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment. It is non-mobile, moderately persistent in soil systems but may be persistent in water systems .

Result of Action

The primary result of Benalaxyl-M’s action is the control of fungal infections on a variety of crops . It effectively controls diseases such as downy mildew, late blight, and grey mould among others . The inhibition of rRNA synthesis leads to a halt in protein production, causing the death of the fungal cell and preventing the spread of the infection .

Action Environment

The action of Benalaxyl-M is influenced by environmental factors. Its low aqueous solubility and volatility mean that it is less likely to leach into groundwater . It is moderately persistent in soil systems but may be persistent in water systems . These properties influence its environmental distribution and its efficacy in controlling fungal infections .

Analyse Biochimique

Biochemical Properties

Benalaxyl-M plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, altering their function and influencing the overall biochemical environment .

Cellular Effects

Benalaxyl-M has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can lead to significant changes in cellular behavior .

Molecular Mechanism

The mechanism of action of Benalaxyl-M is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular pathways involved are still being explored .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benalaxyl-M change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benalaxyl-M vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The exact dosage-response relationship is still being investigated .

Metabolic Pathways

Benalaxyl-M is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is a key aspect of its biochemical impact .

Transport and Distribution

Benalaxyl-M is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Benalaxyl-M and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization patterns and their impact on function are still being studied .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl-M involves the reaction of methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate. The process typically includes the following steps:

Preparation of the starting materials: The synthesis begins with the preparation of N-phenylacetyl-N-2,6-xylyl-DL-alaninate.

Chiral resolution: The racemic mixture is then subjected to chiral resolution to obtain the R-enantiomer, which is Benalaxyl-M.

Purification: The final product is purified using chromatographic techniques to ensure high purity and activity.

Industrial Production Methods: Industrial production of Benalaxyl-M follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions.

Chiral resolution: Industrial-scale chiral resolution techniques are employed to separate the R-enantiomer.

Purification and formulation: The purified Benalaxyl-M is then formulated into various fungicidal products for agricultural use.

Analyse Des Réactions Chimiques

Types of Reactions: Benalaxyl-M undergoes several types of chemical reactions, including:

Oxidation: Benalaxyl-M can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert Benalaxyl-M into its corresponding reduced forms.

Substitution: Benalaxyl-M can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Comparaison Avec Des Composés Similaires

Benalaxyl-M is part of the phenylamide class of fungicides, which includes other compounds such as:

Metalaxyl: Another widely used phenylamide fungicide, known for its effectiveness against Oomycetes.

Metalaxyl-M (Mefenoxam): The more active enantiomer of metalaxyl, similar to how Benalaxyl-M is the active form of benalaxyl.

Furalaxyl: A phenylamide fungicide with similar properties but less commonly used.

Oxadixyl: Another member of the phenylamide class, known for its effectiveness against a range of fungal pathogens

Uniqueness of Benalaxyl-M: Benalaxyl-M stands out due to its higher activity as the R-enantiomer, providing more effective control of fungal infections at lower application rates. This increased activity also contributes to reduced environmental impact and improved efficacy in agricultural applications .

Activité Biologique

Benalaxyl-M is a systemic fungicide belonging to the phenylamide class, primarily used to control various fungal diseases in crops. Its biological activity is characterized by its ability to inhibit fungal growth and development, making it a critical component in agricultural pest management. This article explores the biological activity of Benalaxyl-M, including its mechanism of action, metabolic pathways, and effects on non-target organisms.

Benalaxyl-M functions by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. It specifically targets the enzyme RNA polymerase, leading to the disruption of cellular processes necessary for fungal development. This mechanism allows Benalaxyl-M to effectively control a wide range of plant pathogens, particularly those causing downy mildew and other foliar diseases.

Metabolism and Pharmacokinetics

The metabolism of Benalaxyl-M has been studied extensively, revealing that it undergoes rapid degradation in various organisms. In a study involving Sprague-Dawley rats, it was found that Benalaxyl-M is metabolized primarily in the liver, with significant concentrations detected in urine and feces . The compound's pharmacokinetic profile indicates that it is absorbed quickly and excreted predominantly via urine (approximately 80% of the administered dose) within a short period post-administration .

Table 1: Metabolic Profile of Benalaxyl-M in Rats

| Metabolite | Urine (%) | Feces (%) | Total (%) |

|---|---|---|---|

| Metabolite 1 | 0.68 | 8.59 | 9.27 |

| Metabolite 2 | 0.62 | 6.69 | 7.31 |

| Metabolite 3 | 0.46 | 5.81 | 6.27 |

| Metabolite 4 | 0.83 | 6.24 | 7.07 |

| Total Excretion | ~80% |

Biological Activity Against Fungal Pathogens

Benalaxyl-M exhibits significant antifungal activity against several plant pathogens. Research has demonstrated its effectiveness against pathogens such as Phytophthora spp., which are responsible for devastating crop diseases like late blight in potatoes and tomatoes.

Case Study: Efficacy Against Downy Mildew

In controlled field trials, Benalaxyl-M showed high efficacy against downy mildew on cucumbers, with disease severity reduced by over 90% compared to untreated controls . The application of Benalaxyl-M at recommended rates resulted in improved yield and quality of the produce.

Effects on Non-Target Organisms

While Benalaxyl-M is effective against target fungal pathogens, its impact on non-target organisms has raised concerns regarding environmental safety. Studies indicate that Benalaxyl-M has low toxicity to mammals but can affect aquatic organisms if residues enter water bodies through runoff .

Table 2: Toxicity Levels of Benalaxyl-M

| Organism Type | Toxicity Level (LD50) |

|---|---|

| Mammals | >5000 mg/kg |

| Fish (e.g., Oncorhynchus mykiss) | 1-10 mg/L |

| Invertebrates (e.g., Daphnia) | <1 mg/L |

Propriétés

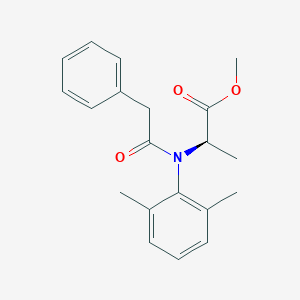

IUPAC Name |

methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058229 | |

| Record name | Benalaxyl-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98243-83-5 | |

| Record name | (-)-Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98243-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl-M [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benalaxyl-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENALAXYL-M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.